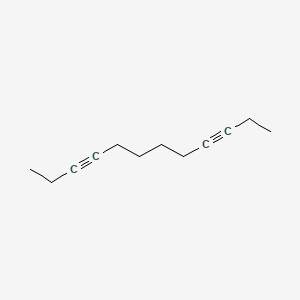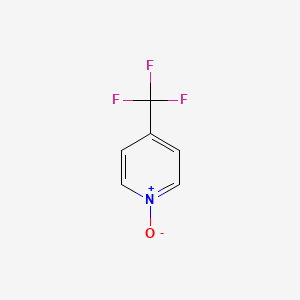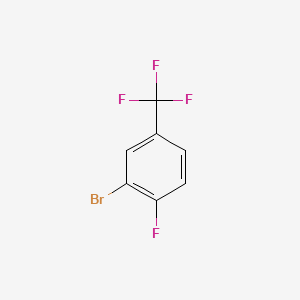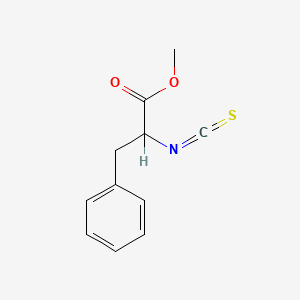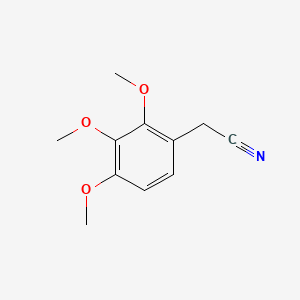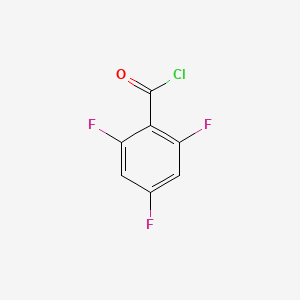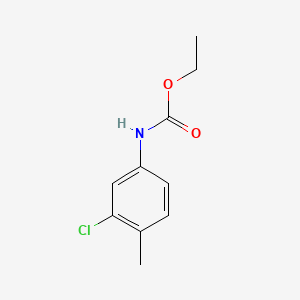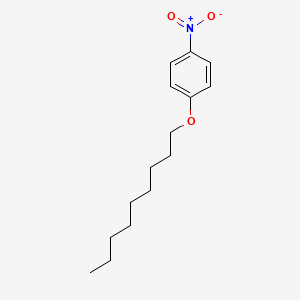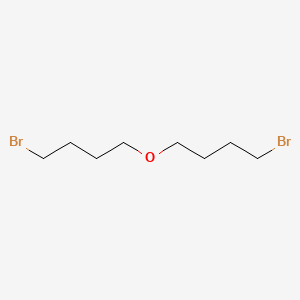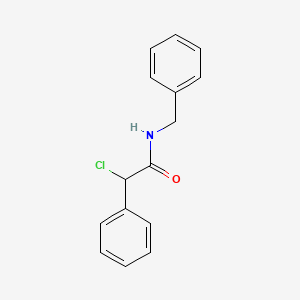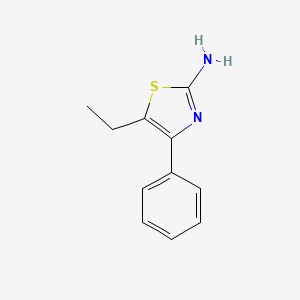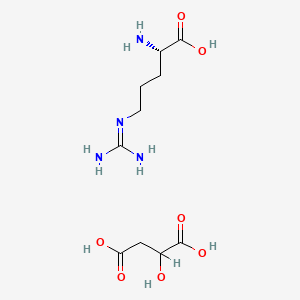
L-Arginine malate
描述
L-Arginine malate is a compound formed by the combination of L-Arginine, an amino acid, and malic acid, an organic compound. L-Arginine is known for its role in the urea cycle and nitric oxide production, while malic acid is a key intermediate in the citric acid cycle. The combination of these two compounds is often used in dietary supplements to enhance athletic performance and recovery.
准备方法
Synthetic Routes and Reaction Conditions: L-Arginine malate can be synthesized through a simple acid-base reaction. L-Arginine, a basic amino acid, reacts with malic acid, a dicarboxylic acid, to form the salt this compound. The reaction typically occurs in an aqueous solution at room temperature, and the product can be isolated by crystallization.
Industrial Production Methods: In industrial settings, this compound is produced by mixing equimolar amounts of L-Arginine and malic acid in water. The solution is then heated to ensure complete dissolution and reaction. After cooling, the product is crystallized out, filtered, and dried to obtain pure this compound.
Types of Reactions:
Oxidation: L-Arginine can undergo oxidation to form nitric oxide and citrulline.
Reduction: this compound itself is not typically involved in reduction reactions.
Substitution: The amino group in L-Arginine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric oxide synthase enzymes are commonly used to catalyze the oxidation of L-Arginine.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Nitric oxide and citrulline.
Substitution: Various acylated derivatives of L-Arginine.
科学研究应用
L-Arginine malate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nitric oxide.
Biology: Studied for its role in the urea cycle and nitric oxide production.
Medicine: Investigated for its potential benefits in cardiovascular health, wound healing, and immune function.
Industry: Used in dietary supplements to enhance athletic performance and recovery.
作用机制
L-Arginine malate exerts its effects primarily through the production of nitric oxide. L-Arginine is converted to nitric oxide by nitric oxide synthase enzymes. Nitric oxide is a potent vasodilator, which helps improve blood flow and oxygen delivery to tissues. Malic acid, on the other hand, plays a role in the citric acid cycle, enhancing energy production in cells.
相似化合物的比较
L-Citrulline malate: Another compound that combines an amino acid (L-Citrulline) with malic acid. It is also used to enhance nitric oxide production and improve athletic performance.
L-Arginine alpha-ketoglutarate: A compound that combines L-Arginine with alpha-ketoglutarate, another intermediate in the citric acid cycle.
Uniqueness of L-Arginine Malate: this compound is unique in its dual role of enhancing nitric oxide production and supporting the citric acid cycle. This combination makes it particularly effective in improving blood flow and energy production, which are crucial for athletic performance and recovery.
属性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194797 | |
| Record name | Arginine malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41989-03-1, 16856-16-9 | |
| Record name | Arginine malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-Malic acid, compound with L-arginine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


